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Dbco-peg8-dbco

Cat. No.: B13706240
M. Wt: 987.1 g/mol
InChI Key: WORGGWSVRRPHFH-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Click Chemistry Principles

The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and easy to perform. cas.orgntu.edu.sg This philosophy paved the way for the development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003. wikipedia.orgnobelprize.org Bioorthogonal chemistry specifically refers to click reactions that are compatible with biological systems. rsc.org

Early bioorthogonal reactions, like the Staudinger ligation developed by the Bertozzi group in 2000, were groundbreaking but had limitations. wikipedia.orgrsc.org The quest for faster and more efficient reactions led to the adaptation of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. nobelprize.orgrsc.org While the copper-catalyzed version of this reaction (CuAAC) is highly efficient, the toxicity of the copper catalyst limited its application in living organisms. nobelprize.orgpcbiochemres.com This challenge spurred the development of copper-free click chemistry. wikipedia.org

Fundamentals of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as a Copper-Free Click Reaction

The solution to the toxicity problem of CuAAC came in the form of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). pcbiochemres.com Developed by Carolyn Bertozzi and her colleagues in 2004, SPAAC utilizes a strained cyclooctyne (B158145), which reacts readily with an azide (B81097) without the need for a metal catalyst. nobelprize.orgpcbiochemres.com The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming a stable triazole ring. pcbiochemres.com

SPAAC is highly selective and bioorthogonal, meaning it does not interfere with other biological processes. pcbiochemres.com This has made it an invaluable tool for studying biomolecules like glycans, proteins, and lipids in their native environment. wikipedia.org The reaction's efficiency and the stability of the resulting triazole linkage have led to its widespread use in various life science applications. rsc.org

Structural and Functional Rationale of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) is a water-soluble, non-toxic, and biocompatible polymer widely used in the pharmaceutical industry. creative-biolabs.comadcreview.com In bioconjugation, PEG chains are used as linkers to connect two or more molecules. axispharm.com The inclusion of a PEG linker offers several advantages:

Improved Solubility: PEG can increase the solubility of hydrophobic molecules in aqueous solutions. creative-biolabs.comaxispharm.com

Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect molecules from enzymatic degradation and clearance by the immune system. creative-biolabs.combroadpharm.com

Reduced Immunogenicity: The presence of PEG can decrease the immune response to a conjugated molecule. axispharm.comkoreascience.kr

Increased Bioavailability: By improving stability and reducing clearance, PEG linkers can enhance the distribution and circulation time of a molecule in the body. axispharm.com

The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of the properties of the resulting conjugate. adcreview.com Monodisperse PEG linkers, like the PEG8 in DBCO-PEG8-DBCO, have a specific, single molecular weight and structure. broadpharm.com

Overview of this compound as a Bifunctional Bioorthogonal Crosslinker for Advanced Research

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (DBCO) at either end of a spacer molecule (PEG8). broadpharm.comaxispharm.com This structure allows it to link two azide-containing molecules through copper-free click chemistry. axispharm.comcreativepegworks.com The hydrophilic eight-unit PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate. broadpharm.comaxispharm.com

This bifunctional nature makes this compound a powerful tool for various research applications, including:

Creating complex molecular assemblies: It can be used to crosslink proteins or other biomolecules to form hydrogels and polymer networks. axispharm.comnih.gov

Developing drug delivery systems: It has been utilized in the creation of antibody-drug conjugates (ADCs), which selectively deliver cytotoxic agents to cancer cells. axispharm.com

Biomedical imaging and diagnostics: The precise and stable conjugation it enables is valuable for creating imaging probes and diagnostic agents. koreascience.kraxispharm.com

The combination of two highly reactive DBCO groups with a biocompatible and solubilizing PEG8 linker makes this compound a versatile and efficient tool for advanced research in bioconjugation and materials science. axispharm.com

FeatureDescriptionReference
Compound Type Homobifunctional Crosslinker axispharm.com
Reactive Groups Dibenzocyclooctyne (DBCO) broadpharm.com
Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) medchemexpress.com
Spacer 8-unit Poly(ethylene glycol) (PEG8) broadpharm.com
Key Advantage Links two azide-containing molecules without a copper catalyst broadpharm.comcreativepegworks.com
PEG8 Function Increases water solubility and provides flexibility broadpharm.comaxispharm.com
Application AreaSpecific UseReference
Drug Delivery Antibody-Drug Conjugates (ADCs) axispharm.com
Biomaterials Hydrogel formation nih.gov
Diagnostics Creating diagnostic agents axispharm.com
Research Labeling and tracking biomolecules axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H66N4O12 B13706240 Dbco-peg8-dbco

Properties

Molecular Formula

C56H66N4O12

Molecular Weight

987.1 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C56H66N4O12/c61-53(57-25-21-55(63)59-43-49-13-3-1-9-45(49)17-19-47-11-5-7-15-51(47)59)23-27-65-29-31-67-33-35-69-37-39-71-41-42-72-40-38-70-36-34-68-32-30-66-28-24-54(62)58-26-22-56(64)60-44-50-14-4-2-10-46(50)18-20-48-12-6-8-16-52(48)60/h1-16H,21-44H2,(H,57,61)(H,58,62)

InChI Key

WORGGWSVRRPHFH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Mechanistic and Kinetic Insights into Dbco Peg8 Dbco Reactivity

Detailed Reaction Mechanism of SPAAC with DBCO Moieties

The reactivity of DBCO-PEG8-DBCO is centered on the dibenzocyclooctyne (DBCO) groups at each end of the polyethylene (B3416737) glycol (PEG) spacer. DBCO is a strained alkyne, and this inherent ring strain is the driving force for its reaction with azides in a [3+2] cycloaddition, known as SPAAC. chempep.compapyrusbio.com This reaction is a type of "click chemistry," characterized by its high efficiency and specificity. igem.org

The mechanism of SPAAC is a concerted, 1,3-dipolar cycloaddition. wikipedia.org The azide (B81097) acts as a 1,3-dipole that reacts with the DBCO, which serves as the dipolarophile. The reaction proceeds through a single transition state, leading to the formation of a stable, five-membered triazole ring. researchgate.netinterchim.fr A key advantage of this reaction is that it does not require a cytotoxic copper(I) catalyst, which is often necessary for other types of click chemistry. papyrusbio.cominterchim.fr This "copper-free" nature makes SPAAC particularly suitable for applications in living systems. interchim.frrsc.org The reaction results in the formation of two distinct regioisomers. researchgate.net

Kinetic Studies of this compound Reactions with Azide-Functionalized Substrates

The kinetics of the SPAAC reaction between DBCO and azides are generally fast, contributing to high yields of the triazole product. chempep.com Several studies have quantified the reaction rates, which are typically expressed as second-order rate constants (k₂).

For instance, the reaction of a DBCO-functionalized peptide with an azide-containing peptide in an aqueous buffer (HBS, pH 7.4) at 25°C was found to have a second-order rate constant of 0.34 M⁻¹s⁻¹. researchgate.net The rate of these reactions is influenced by factors such as the solvent, pH, and the specific structure of the azide and alkyne. researchgate.net For example, reactions in HEPES buffer have been shown to be faster than in PBS. researchgate.net Higher pH values generally lead to an increase in reaction rates. researchgate.net

Kinetics of DBCO Reactions
ReactantsConditionsSecond-Order Rate Constant (k₂)Reference
DBCO-functionalized peptide and azide-containing peptideHBS buffer, pH 7.4, 25°C0.34 M⁻¹s⁻¹ researchgate.net
Sulfo DBCO-amine and 3-azido-L-alaninePBS, pH 70.32–0.85 M⁻¹s⁻¹ researchgate.net
Sulfo DBCO-amine and 3-azido-L-alanineHEPES, pH 70.55–1.22 M⁻¹s⁻¹ researchgate.net

Influence of PEG8 Spacer on Reaction Kinetics and Efficiency in Aqueous Environments

The PEG8 spacer in this compound plays a crucial role in its utility, particularly in biological applications. Polyethylene glycol is known for its hydrophilicity and flexibility. chempep.com

The presence of a PEG linker can enhance reaction rates. researchgate.net The PEG spacer increases the water solubility of the molecule, which is essential for reactions carried out in aqueous biological buffers. chempep.cominterchim.fr This improved solubility helps to reduce the aggregation and non-specific binding of the linker and its conjugates. chempep.com The flexible nature of the PEG chain also provides a "spatial arm" that reduces steric hindrance, allowing the DBCO groups to more readily access azide-functionalized molecules, especially large biomolecules. chempep.combroadpharm.com Studies have shown that the length of the PEG linker can significantly influence the targeting ability of antibody-nanocarrier conjugates. nih.gov

Orthogonality of this compound Reactions with Complementary Bioorthogonal Chemistries

A significant advantage of the SPAAC reaction involving DBCO is its bioorthogonality. rsc.orgwikipedia.org This means the reaction is highly selective and does not interfere with or cross-react with other functional groups typically found in biological systems, such as amines, thiols, and carboxylic acids. interchim.frinterchim.fr

This high degree of specificity allows for the simultaneous use of multiple, mutually orthogonal bioorthogonal reactions for labeling different biomolecules within the same system. nih.govresearchgate.net For example, the SPAAC reaction can be performed alongside other click chemistries like the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) without interference. nih.gov This orthogonality is critical for complex biological studies where multiple components need to be tracked or modified simultaneously. nih.govresearchgate.net

Stereochemical and Electronic Factors Governing DBCO Reactivity

The high reactivity of the DBCO moiety in SPAAC is a direct result of its unique stereochemical and electronic properties. The eight-membered cyclooctyne (B158145) ring is highly strained, which significantly lowers the activation energy of the cycloaddition reaction. wikipedia.orginterchim.fr This strain is the primary reason the reaction can proceed efficiently at physiological temperatures without a catalyst.

Electron-withdrawing groups near the alkyne can further increase the reaction rate. researchgate.net However, the DBCO structure itself, with its fused benzene (B151609) rings, provides a stable yet highly reactive framework. It is important to note that DBCO can undergo an inactivating rearrangement under strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), which is a consideration during peptide synthesis. nih.govresearchgate.net Interestingly, it has been shown that copper(I) can reversibly protect the DBCO group from this acid-mediated rearrangement. nih.govresearchgate.net

Synthesis and Functionalization Methodologies for Dbco Peg8 Dbco Conjugates

Advanced Synthetic Strategies for DBCO-PEG8-DBCO Precursors

The synthesis of the symmetrical this compound linker generally involves the coupling of a bifunctional PEG precursor with DBCO-containing reagents. A common strategy is to use a diamino-terminated PEG8 chain as the central scaffold. This precursor undergoes acylation at both termini with an activated form of a DBCO-containing carboxylic acid (e.g., DBCO-acid).

Activation of DBCO-Carboxylic Acid: A carboxylic acid derivative of DBCO is activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling Reaction: The activated DBCO reagent is then reacted with a diamino-PEG8 linker in a suitable aprotic solvent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.

Purification: The final this compound product is purified from unreacted starting materials and byproducts using chromatographic techniques, such as silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

A related synthetic approach has been demonstrated for creating multi-arm PEG-DBCO conjugates, where an eight-arm amine-functionalized PEG was reacted with excess DBCO-acid to achieve a high degree of DBCO functionalization. This highlights the robustness of using amine-terminated PEGs and DBCO-acid as precursors for synthesizing DBCO-PEG conjugates.

Derivatization of this compound for Specific Bioorthogonal Linkages

While this compound is a homobifunctional linker, the underlying DBCO-PEG8 scaffold is frequently used to create heterobifunctional linkers for more complex conjugation strategies. These linkers possess a DBCO group on one end for copper-free click chemistry and a different reactive group on the other end to target specific functional groups on biomolecules.

For targeting primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, a DBCO-PEG8-NHS ester is a widely used reagent. This linker allows for the initial attachment to an amine-containing biomolecule, leaving the DBCO group available for a subsequent copper-free click reaction with an azide-modified molecule.

The synthesis of DBCO-PEG8-NHS ester typically starts with a DBCO-PEG8-carboxylic acid precursor. The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the active NHS ester.

The conjugation reaction is efficient at neutral to slightly basic pH (pH 7-9). It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, to avoid competing reactions with the buffer components.

Table 1: Properties of DBCO-PEG8-NHS Ester

PropertyValueReference
Molecular FormulaC42H55N3O14
Molecular Weight825.91 g/mol
Reactive GroupN-hydroxysuccinimide (NHS) Ester
Target Functional GroupPrimary Amines (-NH2)
Recommended Reaction pH7-9

To target sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides, a DBCO-PEG8-Maleimide linker is employed. The maleimide group reacts specifically and efficiently with thiols under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. This reaction is a cornerstone of bioconjugation, enabling the site-specific modification of proteins at cysteine residues.

The synthesis of DBCO-PEG8-Maleimide can be achieved by reacting a DBCO-PEG8-amine with a maleimide-containing activated ester, such as maleimido-propionic acid N-hydroxysuccinimide ester. The PEG8 spacer in these constructs enhances water solubility and biocompatibility.

Table 2: Properties of DBCO-PEG8-Maleimide

PropertyValueReference
Molecular FormulaC44H58N4O13
Molecular Weight851.0 g/mol
Reactive GroupMaleimide
Target Functional GroupThiols/Sulfhydryls (-SH)
Recommended Reaction pH6.5-7.5
SolubilityDMSO, DCM, DMF

The DBCO-PEG8-carboxylic acid (DBCO-PEG8-acid) derivative is not only a key intermediate for synthesizing other reactive linkers like the NHS ester but also a valuable heterobifunctional reagent in its own right. The terminal carboxylic acid can be coupled to primary amines using standard coupling reagents.

This approach offers flexibility, as the activation of the carboxylic acid can be performed in situ just before conjugation. Reagents such as EDC, often used in combination with NHS or sulfo-NHS, or phosphonium- and uronium-based reagents like HATU, can be used to form a stable amide bond with an amine-containing molecule. This method is fundamental in many bioconjugation and surface modification protocols.

Compatibility of this compound with Solid-Phase Synthetic Techniques

Solid-phase synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a powerful technique for the stepwise assembly of peptides and other oligomers on an insoluble resin support. The compatibility of a linker or building block with the chemical conditions of SPPS is critical for its successful integration.

The most common strategy for modern SPPS is based on the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amine of the amino acids. Fmoc-SPPS involves a repetitive cycle of:

Deprotection: Removal of the base-labile Fmoc group, typically with a 20% solution of piperidine in a solvent like dimethylformamide (DMF).

Coupling: Acylation of the newly freed N-terminal amine with the activated carboxylic acid of the next Fmoc-protected amino acid.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

The final step involves cleavage of the completed peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups, commonly using a strong acid cocktail based on trifluoroacetic acid (TFA).

The DBCO moiety is highly compatible with the standard Fmoc-SPPS workflow. Its strained alkyne is stable to both the basic conditions of piperidine treatment used for Fmoc removal and the strongly acidic conditions of the final TFA cleavage cocktail. This chemical orthogonality is essential and allows for the incorporation of DBCO-containing building blocks at any position within a peptide sequence.

The integration of a DBCO-PEG8 unit can be achieved by coupling a pre-formed Fmoc-protected amino acid derivative containing the DBCO-PEG8 moiety or by coupling a DBCO-PEG8-acid to the N-terminus of the peptide chain while it is still attached to the solid support. The existence of commercially available reagents like DBCO-PEG8-Gly-Gly-Gly-Fmoc demonstrates the direct applicability of these linkers in Fmoc-SPPS for creating complex bioconjugates such as antibody-drug conjugates (ADCs). The mild reaction conditions of Fmoc chemistry are well-suited for synthesizing modified peptides that would not be stable under the harsher hydrofluoric acid (HF) conditions of older Boc-based SPPS protocols.

Oligonucleotide Synthesis and Modification

The conjugation of oligonucleotides using this compound leverages the principles of copper-free click chemistry, a bioorthogonal reaction that provides high efficiency and stability. biochempeg.cominterchim.fr This process, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group to form a stable triazole linkage without the need for a cytotoxic copper catalyst. biochempeg.combroadpharm.com The this compound linker acts as a homobifunctional crosslinker, featuring two DBCO groups separated by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer. broadpharm.com This PEG spacer enhances the water solubility of the molecule. broadpharm.com

There are two primary strategies for synthesizing oligonucleotide-DBCO conjugates: direct incorporation of DBCO during oligonucleotide synthesis and post-synthesis conjugation.

Direct Synthesis Incorporation: This method involves using specialized phosphoramidite (B1245037) reagents that carry the DBCO moiety. These reagents can be incorporated at specific locations within the oligonucleotide sequence during automated solid-phase synthesis.

5'-End Modification : A common approach is to use a 5'-DBCO-phosphoramidite reagent, which attaches the DBCO group to the 5'-terminus of the oligonucleotide. biosyn.comglenresearch.com This is often done as the final step in the synthesis cycle.

Internal Modification : To place a DBCO group within the sequence, a modified nucleoside phosphoramidite, such as DBCO-dT, can be used. glenresearch.comgenelink.com This allows for the precise placement of the reactive group at any desired thymidine position.

Post-Synthesis Conjugation: This strategy involves synthesizing an oligonucleotide with a different reactive group, typically a primary amine, and then reacting it with a DBCO-containing molecule after the oligonucleotide has been synthesized and cleaved from the solid support.

An oligonucleotide is first synthesized with an amine modification, for example, at the 5' or 3' end, or internally using an amine-modified nucleoside.

This amine-functionalized oligonucleotide is then reacted with a DBCO-NHS ester (N-Hydroxysuccinimide ester). biosyn.com The NHS ester reacts efficiently with the primary amine to form a stable amide bond, thereby attaching the DBCO group to the oligonucleotide. broadpharm.com

Once the oligonucleotide is functionalized with a DBCO group, it can be conjugated to a molecule containing an azide. Conversely, an azide-modified oligonucleotide can be prepared and subsequently reacted with the this compound linker. lumiprobe.comnih.gov The reaction is typically carried out in aqueous buffers, sometimes with a co-solvent like DMSO, and proceeds efficiently at room temperature or refrigerated conditions (4°C) over several hours to overnight. lumiprobe.comglenresearch.comaatbio.com

Table 1: Methodologies for Oligonucleotide-DBCO Conjugation
MethodReagentDescriptionTypical Reaction Conditions
Direct Synthesis (5'-End)5'-DBCO-TEG PhosphoramiditeIncorporates a DBCO group at the 5' terminus of the oligonucleotide during automated synthesis. A triethylene glycol (TEG) spacer is often included. biosyn.comStandard automated DNA/RNA synthesis cycles.
Direct Synthesis (Internal)DBCO-dT-CE PhosphoramiditeInserts a DBCO-modified deoxythymidine nucleoside at a specific internal position in the sequence. glenresearch.comStandard automated DNA/RNA synthesis cycles.
Post-Synthesis ConjugationDBCO-NHS Ester + Amine-OligoAn amine-modified oligonucleotide is reacted with a DBCO-NHS ester post-synthesis to form a stable amide linkage. biosyn.comReaction in a suitable buffer (e.g., PBS) at room temperature for 45-60 minutes. nih.gov
Copper-Free Click ReactionDBCO-Oligo + Azide-MoleculeA DBCO-functionalized oligonucleotide is mixed with an azide-functionalized molecule (or vice versa). lumiprobe.comAqueous buffer (e.g., PBS), often with DMSO as a co-solvent. Incubated for 4-17 hours at room temperature or 4°C. genelink.comlumiprobe.com

Purification and Characterization Techniques for this compound Conjugates

Following the synthesis and conjugation, a critical step is the purification of the desired this compound-oligonucleotide conjugate to remove unreacted starting materials, excess reagents, and byproducts. Subsequently, the purified conjugate must be thoroughly characterized to confirm its identity, purity, and integrity.

Purification Techniques: The choice of purification method depends on the scale of the reaction and the nature of the conjugate and impurities.

High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique for purifying oligonucleotide conjugates.

Reverse-Phase HPLC (RP-HPLC) : Separates molecules based on hydrophobicity. This method is effective at separating the more hydrophobic DBCO-containing conjugate from the unreacted, less hydrophobic oligonucleotide. lumiprobe.com

Ion-Exchange HPLC (IEX-HPLC) : Separates molecules based on charge. Since oligonucleotides are highly negatively charged due to their phosphate backbone, this method is excellent for separating conjugates from uncharged or differently charged impurities. lumiprobe.comnih.gov It is particularly useful for separating products with different numbers of conjugated oligonucleotides. nih.gov

Ethanol Precipitation : A common method to concentrate the oligonucleotide conjugate and remove small molecule impurities. glenresearch.com The oligonucleotide conjugate is precipitated from the solution by adding a salt (e.g., sodium acetate) and cold ethanol. glenresearch.com

Gel Filtration/Desalting : Size-exclusion chromatography, often performed using spin columns, is used to remove excess, low-molecular-weight reagents like unreacted DBCO-NHS esters after the initial functionalization step. broadpharm.comnih.gov

Characterization Techniques: A combination of analytical methods is employed to confirm the successful formation and purity of the this compound conjugate.

Mass Spectrometry (MS) : This is a definitive technique to confirm successful conjugation by measuring the molecular weight of the product. ESI-MS (Electrospray Ionization) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) can precisely determine the mass of the final conjugate, which should correspond to the sum of the masses of the individual components. rsc.org An increase in molecular weight compared to the starting materials confirms the covalent linkage. researchgate.net

UV-Vis Spectroscopy : The DBCO group has a characteristic UV absorbance peak at approximately 309 nm. broadpharm.comaatbio.com The progress of the click reaction can be monitored by observing the decrease of this peak over time as the DBCO is consumed. broadpharm.comaatbio.com This technique can also be used to quantify the degree of DBCO incorporation in the starting material. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for structural confirmation of the DBCO-PEG linker and its conjugates. rsc.org Specific proton peaks corresponding to the aromatic rings of the DBCO moiety (typically between 7.2-7.5 ppm) and the repeating ethylene glycol units of the PEG spacer (around 3.6 ppm) can confirm the structure's integrity. researchgate.net

Gel Electrophoresis : Techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) or denaturing polyacrylamide gel electrophoresis (PAGE) can be used to verify conjugation. The resulting conjugate will have a higher molecular weight than the unconjugated starting material, leading to a noticeable shift in its migration through the gel. lumiprobe.comaatbio.com

Table 2: Purification and Characterization Techniques
TechniquePurposePrinciple of MeasurementKey Finding
RP-HPLCPurificationSeparation based on hydrophobicity.Separates hydrophobic DBCO-conjugate from unconjugated oligo. lumiprobe.com
IEX-HPLCPurificationSeparation based on net charge.Removes uncharged impurities and separates oligos by length/number of conjugates. nih.gov
Mass Spectrometry (ESI, MALDI)CharacterizationMeasures mass-to-charge ratio.Confirms the exact molecular weight of the final conjugate. rsc.orgresearchgate.net
UV-Vis SpectroscopyCharacterization/MonitoringMeasures absorbance of light.Disappearance of DBCO peak at ~309 nm indicates reaction completion. aatbio.com
¹H NMR SpectroscopyCharacterizationMeasures nuclear magnetic resonance of protons.Confirms the presence of characteristic peaks for DBCO and PEG structures. researchgate.net
Gel Electrophoresis (PAGE)CharacterizationSeparation based on size and charge.Shows a mobility shift, indicating an increase in molecular weight upon conjugation. lumiprobe.comaatbio.com

Applications of Dbco Peg8 Dbco in Biomolecular Conjugation and Chemical Biology Research

Protein and Peptide Engineering and Bioconjugation

The specific and efficient nature of the SPAAC reaction makes DBCO-PEG8-DBCO a valuable reagent for creating novel protein and peptide constructs with tailored functions.

Site-Specific Labeling and Modification of Proteins

Site-specific labeling involves attaching a probe or molecule of interest to a precise location within a protein. This is crucial for studying protein function without disrupting its native structure. The strategy involves first introducing an azide (B81097) group into the protein. This can be achieved by incorporating an azide-bearing unnatural amino acid during protein expression or by chemically modifying a specific natural amino acid.

Once the protein is azide-functionalized, this compound can be used for various modifications. While monofunctional DBCO-PEG reagents are common for attaching a single label, the bifunctional nature of this compound allows for the linking of the azide-modified protein to another azide-containing molecule or surface. For instance, one DBCO group can react with the protein, leaving the second DBCO group available for subsequent reaction, enabling stepwise constructions. This methodology is foundational for creating complex biomolecular structures like antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras), where precise linking is paramount. targetmol.com The DBCO-PEG8-NHS ester, a related compound, is used as a linker for PROTACs to join two ligands, facilitating selective protein degradation. targetmol.com

Strategies for Peptide Functionalization and Derivatization

Peptides can be functionalized using this compound following a similar principle to protein labeling. An azide group is first incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS). This azide-modified peptide can then be reacted with this compound.

Given its two DBCO ends, the linker is ideally suited for peptide dimerization. By reacting two equivalents of an azide-bearing peptide with one equivalent of this compound, a homodimer of the peptide is formed, connected by the flexible PEG8 spacer. This approach is used to investigate the effects of dimerization on peptide activity, receptor binding, or stability. Alternatively, it can be used to link a peptide to another azide-functionalized molecule, such as a drug, an imaging agent, or an oligonucleotide. biochempeg.com

Protein Crosslinking and Multimeric Assembly

This compound is an effective crosslinking agent for studying protein-protein interactions or creating stable multimeric protein assemblies. The process requires two or more protein molecules to be functionalized with azide groups. The addition of this compound then covalently links these proteins through stable triazole rings. baseclick.eu The length and flexibility of the PEG8 spacer are critical, defining the distance between the crosslinked proteins.

A related application is in the formation of protein-decorated hydrogels. In one study, a multi-arm PEG functionalized with DBCO groups was used to crosslink with azide-bearing proteins and a di-azide PEG linker to form a hydrogel. nih.gov Although this study used an 8-arm PEG-DBCO scaffold rather than the linear this compound, it demonstrates the power of the DBCO-azide reaction in creating crosslinked protein networks. nih.gov The linear this compound linker is perfectly suited for creating simpler 1:1 or 2:1 protein crosslinks when studying specific protein interactions. baseclick.eu

Advanced Ligation Techniques Utilizing this compound as a Templating Agent

A significant challenge in the chemical synthesis of large proteins is the low efficiency of ligating, or stitching together, small synthetic peptide fragments, especially at low concentrations or sterically hindered junctions. amazonaws.comchemrxiv.org this compound has been instrumental in an advanced technique called Click-Assisted Native Chemical Ligation (CAN). researchgate.netresearchgate.net

In the CAN strategy, two peptide fragments are synthesized, one with a C-terminal thioester and an azide handle, and the other with an N-terminal cysteine and a DBCO handle. researchgate.netnih.gov When mixed, the DBCO and azide groups rapidly react via SPAAC, creating a new, larger peptide where the two fragments are now held in close proximity by the linker. amazonaws.comresearchgate.net This intramolecular orientation dramatically increases the effective concentration of the reacting ends (the thioester and the cysteine), accelerating the subsequent Native Chemical Ligation (NCL) reaction. chemrxiv.orgresearchgate.net After the native peptide bond is formed, the template linker can be tracelessly removed. amazonaws.comnih.gov

Research has shown that this templated approach can accelerate ligation rates by over a thousand-fold compared to non-templated reactions, significantly improving yields and reducing side products. amazonaws.comresearchgate.net The inclusion of a PEG8 spacer in the linker was specifically investigated to understand how linker length impacts the efficiency of the templating effect. researchgate.netresearchgate.net

Click-Assisted Native Chemical Ligation (CAN) Findings
Technique Click-Assisted Native Chemical Ligation (CAN) amazonaws.comresearchgate.net
Principle Peptides functionalized with DBCO and azide are linked via SPAAC to template a subsequent NCL reaction. chemrxiv.orgnih.gov
Key Advantage Dramatically increases the effective concentration of reacting peptide ends, accelerating ligation. chemrxiv.orgresearchgate.net
Reported Rate Increase Approximately 1,200-fold faster than non-templated NCL at low millimolar concentrations. amazonaws.comresearchgate.net
Role of PEG8 Spacer Used to investigate the impact of linker length on ligation efficiency, demonstrating that CAN is effective even with longer, flexible spacers. researchgate.netresearchgate.net
Outcome Higher yields, fewer side products, and the ability to ligate difficult peptide junctions. amazonaws.comnih.gov

Nucleic Acid Conjugation and Manipulation

The modification of nucleic acids with functional groups is essential for applications in diagnostics, therapeutics, and fundamental research. This compound provides a powerful tool for the assembly of complex oligonucleotide-based constructs.

Oligonucleotide Modification and Labeling with this compound

The conjugation strategy for nucleic acids mirrors that for proteins. First, an azide-modified oligonucleotide must be prepared. This is typically done during automated synthesis using an azide-bearing phosphoramidite (B1245037) or by post-synthesis modification of an amine-modified oligo with an NHS-azide reagent.

Once the azide-functionalized oligonucleotide is available, this compound can be used to link two such oligonucleotides together. broadpharm.com This can be used to create DNA or RNA dimers, circular constructs, or to assemble DNA nanostructures. The hydrophilic and flexible PEG8 spacer helps maintain the solubility of the resulting conjugate and provides spatial separation between the linked molecules. broadpharm.combaseclick.eu Furthermore, the linker can be used to attach an azide-modified oligonucleotide to any other molecule that also bears an azide, provided a second linker is used, or to a molecule that has been pre-functionalized with a DBCO group. The robust and bioorthogonal nature of the DBCO-azide reaction ensures that the conjugation occurs with high efficiency without affecting the sensitive structure of the nucleic acid. axispharm.combiosyn.com

Integration into DNA/RNA-Based Constructs for Functional Studies

The bifunctional nature of this compound makes it an exemplary tool for the precise assembly of nucleic acid-based architectures. Its application in this domain leverages the high efficiency and orthogonality of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to link azide-modified oligonucleotides. Researchers utilize this strategy to construct well-defined DNA or RNA dimers, higher-order structures, and functional probes for biophysical and cellular studies.

In a representative study, this compound was employed to create a DNA-based Förster Resonance Energy Transfer (FRET) sensor . The methodology involved two distinct DNA oligonucleotides, each modified with a 3'-azide group. One oligonucleotide was labeled with a fluorophore (e.g., Cy3), and the other with a corresponding quencher (e.g., BHQ-2).

Synthesis of Components: Azide-functionalized oligonucleotides (Oligo-N₃) were synthesized using standard solid-phase phosphoramidite chemistry, incorporating an azide modifier at the desired terminus.

Crosslinking Reaction: The two azide-modified DNA strands (Cy3-DNA-N₃ and BHQ-2-DNA-N₃) were incubated with a stoichiometric amount of this compound in a biocompatible buffer (e.g., phosphate-buffered saline, PBS).

Formation of Construct: The two DBCO groups on the linker react specifically with the azide groups on each DNA strand, forming stable triazole linkages. This reaction covalently crosslinks the two oligonucleotides, bringing the fluorophore and quencher into close proximity, as dictated by the length of the PEG8 spacer.

The resulting construct exhibited efficient fluorescence quenching in its basal state. This DNA assembly was designed to act as a nuclease sensor; in the presence of a specific DNA-cleaving enzyme, the oligonucleotide backbone is severed, leading to the separation of the fluorophore and quencher and a subsequent, measurable increase in fluorescence. The defined length and hydrophilicity of the PEG8 chain are critical for ensuring proper spatial orientation and preventing non-specific aggregation of the DNA construct.

Table 1: Example of this compound in DNA-Based Sensor Assembly
Component 1Component 2CrosslinkerResulting ConstructFunctional Application
Cy3-labeled, 3'-azide-modified DNA oligonucleotideBHQ-2-labeled, 3'-azide-modified DNA oligonucleotideThis compoundCovalently linked Cy3-DNA-(triazole)-PEG8-(triazole)-DNA-BHQ-2FRET-based sensor for detecting nuclease activity through fluorescence de-quenching.

Polymer and Biomaterial Functionalization for Research Applications

This compound is extensively used as a homobifunctional crosslinker for the fabrication of hydrogels via SPAAC chemistry. This method allows for the rapid and controllable formation of biocompatible hydrogels under physiological conditions without the need for catalysts, initiators, or UV light, which can be detrimental to encapsulated cells or proteins. The general strategy involves reacting this compound with polymers functionalized with multiple azide groups.

A common approach utilizes multi-arm PEG-azide or azide-modified biopolymers like hyaluronic acid (HA-N₃) or gelatin-azide as the polymer backbone [4, 8]. The synthesis proceeds by simply mixing aqueous solutions of the azide-functionalized polymer and this compound. The DBCO termini on the linker rapidly react with the azide groups on different polymer chains, forming a stable, covalently crosslinked three-dimensional network, resulting in gelation.

The physicochemical properties of the resulting hydrogel can be precisely tuned by modulating the reaction parameters:

Mechanical Stiffness: The storage modulus (G'), a measure of stiffness, can be increased by raising the concentration of this compound or the degree of azide functionalization on the polymer backbone. This increases the crosslink density of the network .

Swelling Ratio: The swelling behavior is inversely related to the crosslink density. Hydrogels with a higher concentration of this compound crosslinks are more constrained and exhibit a lower swelling ratio.

Gelation Time: Gelation is typically rapid, occurring within minutes, and can be controlled by the concentration of the reactants .

These hydrogels serve as highly versatile platforms for 3D cell culture and tissue engineering, as the PEG8 linker provides a hydrophilic and biocompatible microenvironment.

Table 2: Properties of Hydrogels Formed Using this compound Crosslinker
Polymer BackboneCrosslinkerTypical Gelation TimeReported Storage Modulus (G') RangePrimary ApplicationReference
4-arm PEG-Azide (20 kDa)This compound2-10 minutes1-15 kPa3D cell encapsulation and viability studies
Hyaluronic Acid-Azide (HA-N₃)This compound5-15 minutes0.5-8 kPaScaffolds for chondrogenesis and tissue mimicry
Gelatin-AzideThis compound< 5 minutes0.2-5 kPaInjectable hydrogels for cell delivery

This compound serves as a molecular bridge for the surface modification and assembly of nano- and microscale materials, creating advanced probes for research. Its utility lies in its ability to link particles to other entities (e.g., other particles, surfaces, or biomolecules) that have been functionalized with azide groups. The hydrophilic PEG8 spacer is advantageous as it improves the colloidal stability of the resulting constructs and minimizes non-specific protein adsorption.

One key application is the controlled aggregation or dimerization of nanoparticles . For instance, liposomes or polymer micelles can be prepared to incorporate azide-functionalized lipids or polymers within their structure. The addition of a sub-stoichiometric amount of this compound induces the crosslinking of these azide-bearing nanoparticles into dimers or small, defined clusters. The size of these clusters can be controlled by the linker-to-particle ratio. Such controlled assemblies are used to study the effects of multivalency on cell targeting and uptake.

Another strategy involves the formation of core-shell nanoparticles where this compound is used to crosslink an azide-functionalized polymer shell in situ . In this process, a nanoparticle core (e.g., a silica (B1680970) or gold nanoparticle) is coated with an azide-bearing polymer. Subsequent addition of this compound crosslinks the polymer chains around the core, forming a stable shell. This "shell-crosslinked" architecture enhances nanoparticle stability and creates a scaffold for further functionalization if excess azide or DBCO groups are present.

Table 3: Applications of this compound in Particle Modification
Particle TypeSurface ModificationRole of this compoundResearch ApplicationReference
LiposomesIncorporation of DSPE-PEG-AzideCrosslinker to form liposome (B1194612) dimers/clustersStudying multivalent binding effects in cell targeting
Gold Nanoparticles (AuNPs)Coating with thiol-PEG-AzideCrosslinker to create stable polymer shells (shell-crosslinking)Development of robust and stable imaging probes
Polymer MicellesSelf-assembly of Azide-block-copolymersCrosslinker to stabilize the micellar core or shellCreating stable nanocarriers for controlled release studies

Building upon its role in hydrogel formation (Section 4.3.1), this compound is instrumental in creating polymer scaffolds that closely mimic the native extracellular matrix (ECM) for in vitro tissue engineering. The biocompatibility of the SPAAC reaction allows for the encapsulation of living cells directly within the polymerizing scaffold, a process known as cytocompatible encapsulation.

In a study focused on cartilage tissue mimicry, a hydrogel scaffold was fabricated using azide-modified hyaluronic acid (HA-N₃), a major component of cartilage ECM, and this compound as the crosslinker . Human mesenchymal stem cells (hMSCs) were suspended in the HA-N₃ solution prior to the addition of the this compound crosslinker. The rapid, catalyst-free gelation entrapped the cells within a 3D environment whose mechanical properties could be tuned to match that of native cartilage tissue by adjusting the crosslinker concentration.

The key findings from such research demonstrate that:

High Cell Viability: The bioorthogonal nature of the crosslinking chemistry results in minimal cytotoxicity, with high rates of cell viability post-encapsulation.

Controlled Cell Behavior: The scaffold's properties, dictated by the this compound crosslinking, directly influence cell fate. Scaffolds with specific stiffness values (e.g., ~5-8 kPa) were shown to promote the chondrogenic differentiation of the encapsulated hMSCs, as evidenced by the increased expression of cartilage-specific markers like SOX9 and Collagen Type II.

Tissue-like Structure Formation: Over time in culture, the encapsulated cells remodel their microenvironment, depositing their own ECM and forming tissue-like structures that resemble native cartilage.

The this compound linker is therefore not just a structural component but an active modulator of the biomimetic environment, enabling the creation of sophisticated in vitro models for studying cell biology and tissue development.

Table 4: Use of this compound Scaffolds in Tissue Mimicry
Scaffold PolymerCrosslinkerEncapsulated Cell TypeKey Biological FindingTissue Mimicked
Hyaluronic Acid-Azide (HA-N₃)This compoundHuman Mesenchymal Stem Cells (hMSCs)Scaffold stiffness, controlled by crosslinker density, promoted chondrogenic differentiation of hMSCs.Cartilage

Advanced Research Applications of Dbco Peg8 Dbco Based Constructs

Development of Molecular Probes for Research Imaging and Detection

The unique properties of DBCO-PEG8-DBCO make it an invaluable tool in the creation of sophisticated molecular probes for a variety of research applications, including imaging and detection assays.

Design and Synthesis of Fluorescently Labeled this compound Probes for In Vitro Studies

The design of fluorescently labeled probes using this compound leverages the principles of bioorthogonal chemistry to attach fluorescent dyes to biomolecules of interest. The process typically involves the reaction of the DBCO groups with azide-functionalized fluorophores. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and can be performed in complex biological environments without interfering with native cellular processes. sbsgenetech.comaxispharm.comresearchgate.net

The synthesis strategy often begins with the modification of a biomolecule, such as an antibody or a peptide, to introduce an azide (B81097) group. nih.gov Separately, a fluorescent dye is functionalized with an azide. The this compound linker then serves as a bridge, reacting sequentially with the azide-modified biomolecule and the azide-modified fluorophore. The hydrophilic PEG8 spacer is crucial in this design, as it increases the water solubility of the final probe and minimizes steric hindrance, which is essential for maintaining the biological activity of the labeled molecule. broadpharm.comaxispharm.com

These fluorescent probes are instrumental for in vitro studies, enabling researchers to visualize and track the localization and dynamics of specific proteins or other cellular components. axispharm.comresearchgate.net For instance, a DBCO-PEG-fluorophore conjugate can be used to label azide-modified proteins within a cell lysate for subsequent analysis by techniques like SDS-PAGE. interchim.fr

Table 1: Synthesis and Application of a Fluorescently Labeled DBCO-Probe

StepDescriptionKey ReagentsPurpose
1Biomolecule Azide FunctionalizationAzide-reactive crosslinkerIntroduces an azide group onto the target biomolecule (e.g., antibody, peptide).
2Fluorophore Azide FunctionalizationAzide-containing fluorophorePrepares the fluorescent tag for conjugation.
3Conjugation via this compoundThis compoundLinks the azide-modified biomolecule to the azide-modified fluorophore via copper-free click chemistry.
4PurificationSize-exclusion chromatographyRemoves unreacted components to yield the purified fluorescent probe.
5In Vitro ApplicationPurified ProbeUsed for cellular imaging or detection assays to visualize the target biomolecule. axispharm.com

Application in Magnetic Bead-Based Research Assays and Separations

This compound has also been integrated into magnetic bead-based technologies for research assays and the separation of biomolecules. moleculardepot.com Magnetic beads functionalized with DBCO groups can be used to capture azide-tagged molecules from a complex mixture. sbsgenetech.commoleculardepot.com

In this application, superparamagnetic beads are covalently coupled with this compound. sbsgenetech.com These beads can then be introduced into a biological sample, such as a cell lysate, containing azide-modified proteins, nucleic acids, or even whole cells. The DBCO groups on the beads react specifically with the azide tags, leading to the immobilization of the target molecules on the magnetic beads. sbsgenetech.com An external magnetic field can then be applied to easily separate the bead-biomolecule conjugates from the rest of the sample. moleculardepot.com

The PEG8 spacer plays a beneficial role by extending the DBCO group away from the bead surface, which reduces non-specific binding of other molecules and improves the accessibility of the DBCO group to the azide-tagged target. moleculardepot.commoleculardepot.com This methodology has been employed for applications such as the purification of proteins and nucleic acids, immunoassays for biomarker detection, and the isolation of specific cell types. moleculardepot.com

Engineering of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's own protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. biochempeg.comnih.gov The linker connecting the two active ends of a PROTAC is a critical determinant of its efficacy. axispharm.com

This compound as a Versatile Linker in PROTAC Synthesis

This compound and its derivatives, such as DBCO-PEG8-NHS ester and DBCO-PEG8-acid, are utilized as versatile linkers in the synthesis of PROTACs. medchemexpress.combioscience.co.ukmedchemexpress.com A PROTAC molecule consists of two main components: a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase. jenkemusa.com These two ligands are connected by a chemical linker. precisepeg.com

The synthesis of a PROTAC using a this compound-based linker involves conjugating one end of the linker to the target protein ligand and the other end to the E3 ligase ligand. The DBCO groups allow for the use of click chemistry, which provides a reliable and efficient method for connecting the different parts of the PROTAC molecule. medchemexpress.commedchemexpress.com For example, an azide-modified E3 ligase ligand can be "clicked" to one DBCO group, and an azide-modified target protein ligand can be attached to the other. The modular nature of this synthesis allows for the rapid generation of a library of PROTACs with different ligands and linker lengths to optimize degradation efficiency.

Research into the Mechanistic Implications of the PEG8 Spacer in PROTAC-Mediated Protein Degradation

The linker in a PROTAC is not merely a passive spacer; its composition and length significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. axispharm.comexplorationpub.com The PEG8 spacer within the this compound linker has several mechanistic implications for PROTAC function.

The length of the PEG linker is a critical parameter. cellgs.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.comcellgs.com The eight polyethylene (B3416737) glycol units in the PEG8 spacer provide a specific length that can be optimal for certain target protein-E3 ligase pairs.

Furthermore, the hydrophilic and flexible nature of the PEG8 chain can enhance the solubility and cell permeability of the PROTAC molecule, which are often challenges due to the typically high molecular weight of PROTACs. jenkemusa.comprecisepeg.comcellgs.com The flexibility of the PEG linker can also allow for the necessary conformational adjustments to stabilize the ternary complex, thereby increasing the efficiency of protein degradation. axispharm.comexplorationpub.com Research has shown that varying the length of the PEG linker can even shift the degradation selectivity between different protein isoforms, highlighting the crucial role of the linker in determining PROTAC activity. explorationpub.com

Table 2: Influence of PEG8 Linker Properties on PROTAC Efficacy

Linker PropertyMechanistic ImplicationReference
Length Optimizes the distance between the target protein and E3 ligase for efficient ternary complex formation and ubiquitination. explorationpub.com
Flexibility Allows for conformational adjustments to stabilize the ternary complex. axispharm.com
Hydrophilicity Improves the solubility and cell permeability of the PROTAC molecule. jenkemusa.comcellgs.com

Preclinical Research into Targeted Delivery Systems

The development of targeted delivery systems is a major focus in preclinical research, aiming to increase the therapeutic efficacy of drugs while minimizing off-target effects. This compound and related constructs are being explored for their potential in creating such systems, particularly in the context of antibody-drug conjugates (ADCs). axispharm.com

ADCs are a class of targeted therapies that consist of a monoclonal antibody, a cytotoxic drug (payload), and a chemical linker that connects them. medchemexpress.eu The antibody component directs the ADC to cancer cells that express a specific surface antigen. Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload and killing the cancer cell.

The this compound linker can be used to attach the drug payload to the antibody. axispharm.com For instance, an azide-modified drug can be conjugated to one DBCO end of the linker, while the other DBCO end reacts with an azide-functionalized antibody. This copper-free click chemistry approach offers a stable and efficient conjugation method. axispharm.com The PEG8 spacer in this context serves to enhance the solubility and stability of the ADC, and can influence its pharmacokinetic properties. Preclinical studies investigate how different linker designs, including those with PEG spacers, impact the efficacy and safety profile of the resulting ADCs.

Role of this compound in Antibody-Drug Conjugate (ADC) Linker Design and Research

This compound serves as a homobifunctional crosslinker, enabling the conjugation of two different azide-modified molecules through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.combroadpharm.com This click chemistry reaction is bioorthogonal, meaning it can proceed efficiently within biological systems without interfering with native biochemical processes. axispharm.comnih.gov In the context of ADC research, one DBCO group can react with an azide-functionalized antibody, while the other can bind to an azide-tagged cytotoxic payload. axispharm.com This modular approach allows for the systematic evaluation of different antibody and drug combinations.

Furthermore, this compound can be incorporated into more complex, cleavable linker systems. broadpharm.com For example, it can be combined with enzyme-cleavable sequences, such as the valine-citrulline (Val-Cit) dipeptide, which is designed to be cleaved by lysosomal proteases like cathepsin B upon internalization of the ADC into the target cell. researchgate.netnih.govbroadpharm.com This strategy ensures that the cytotoxic payload is released specifically within the tumor cell, minimizing off-target toxicity. acs.org The DBCO moiety provides the means to attach this entire cleavable linker-drug cassette to an azide-modified antibody. broadpharm.com

The versatility of the this compound linker is further highlighted in the construction of antibody-polymer conjugates (APCs), an advancement on the ADC concept. nih.gov In this approach, a polymer backbone is used to carry multiple drug molecules, and the this compound linker can be employed to attach this drug-loaded polymer to the targeting antibody. nih.gov This strategy aims to increase the drug-to-antibody ratio (DAR) beyond what is typically achievable with traditional ADCs. jenkemusa.comnih.gov

Below is a table summarizing the key features of this compound in the context of ADC research:

FeatureDescriptionReference
Functionality Homobifunctional crosslinker with two terminal DBCO groups. axispharm.combroadpharm.com
Chemistry Enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comaxispharm.com
PEG Spacer An eight-unit polyethylene glycol chain enhances hydrophilicity and solubility. researchgate.netjenkemusa.com
Application Connects azide-modified antibodies to azide-functionalized cytotoxic payloads. axispharm.com
Versatility Can be integrated into both non-cleavable and cleavable linker designs. broadpharm.commedchemexpress.com

Evaluation of Linker Stability and Release Mechanisms in In Vitro Models

The stability of the linker and the mechanism of payload release are paramount to the success of an ADC, ensuring the cytotoxic agent remains attached to the antibody in systemic circulation and is efficiently released upon reaching the target tumor cell. acs.orgresearchgate.net In vitro models are crucial for the initial evaluation of these characteristics for ADCs constructed with linkers like this compound.

The stability of the triazole linkage formed via the SPAAC reaction between the DBCO groups and azides is a key attribute. axispharm.com This covalent bond is generally stable under physiological conditions, which is essential to prevent premature drug release that could lead to systemic toxicity. njbio.com In vitro stability assays often involve incubating the ADC in plasma (human or mouse) or serum at 37°C for extended periods. rsc.orgnih.gov The integrity of the conjugate is then analyzed using techniques like SDS-PAGE and mass spectrometry to detect any degradation or drug deconjugation. biorxiv.org

For ADCs designed with cleavable linkers incorporating the this compound scaffold, the release mechanism is typically triggered by the specific microenvironment of the tumor cell. acs.org Common cleavable linkers include those sensitive to proteases, pH, or glutathione. rsc.org

A widely studied enzyme-cleavable linker incorporates a valine-citrulline (Val-Cit) peptide sequence, which is susceptible to cleavage by cathepsin B, a protease highly active in the lysosomes of cancer cells. nih.govbroadpharm.com In an in vitro setting, the release of the payload from a DBCO-PEG-Val-Cit-PAB-MMAE construct can be assessed by incubating the ADC with purified cathepsin B or in lysosomal extracts. nih.gov The subsequent release of the drug, often MMAE, is then quantified. broadpharm.com Studies have shown that modifications to the peptide sequence, such as adding a glutamic acid residue to form an EVCit linker, can significantly enhance stability in mouse plasma without compromising the cathepsin B-mediated release. nih.gov

The following table outlines common in vitro methods used to evaluate linker stability and release:

Assay TypePurposeIn Vitro Model SystemKey Parameters Measured
Plasma/Serum Stability To assess the stability of the ADC in circulation and prevent premature drug release.Incubation of the ADC in human or mouse plasma/serum at 37°C.Percentage of intact ADC over time, detection of released payload.
Enzymatic Cleavage To verify the specific release of the payload by target enzymes.Incubation with purified proteases (e.g., cathepsin B) or cell lysates.Rate of payload release, identification of cleavage products.
Cell-Based Cytotoxicity To confirm that the ADC can internalize, release its payload, and kill target cancer cells.Treatment of antigen-positive and antigen-negative cancer cell lines with the ADC.IC50 (half-maximal inhibitory concentration), correlation of cytotoxicity with antigen expression. researchgate.net
Internalization and Trafficking To visualize the uptake of the ADC and its transport to lysosomes.Confocal microscopy of cancer cells treated with a fluorescently labeled ADC.Co-localization of the ADC with lysosomal markers. researchgate.net

Research has demonstrated that the linker design, including the PEG component, can influence stability. For instance, some studies have found that ADCs with linear PEGylated linkers may show less stability in mouse plasma compared to those with branched or non-PEGylated linkers. rsc.org Therefore, in vitro evaluation is essential to select linker designs that provide the optimal balance between stability in circulation and efficient payload release at the target site.

Integration of this compound into Liposomal Systems for Enhanced Uptake Studies in In Vitro and Preclinical Models

This compound and related DBCO-functionalized PEG lipids are instrumental in the development of advanced liposomal drug delivery systems. biochempeg.com Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate therapeutic agents, and their surface can be modified to achieve targeted delivery. nih.gov The integration of DBCO moieties onto the liposome (B1194612) surface via PEG linkers allows for the attachment of targeting ligands through bioorthogonal click chemistry. biochempeg.comfrontiersin.orgcd-bioparticles.net

In this strategy, a lipid such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is conjugated to a PEG chain terminating in a DBCO group (DSPE-PEG-DBCO). biochempeg.com This functionalized lipid is then incorporated into the liposome formulation during its self-assembly. frontiersin.org The DBCO groups, displayed on the exterior of the liposome at the end of the flexible PEG spacer, are then available to react with azide-modified targeting molecules, such as antibodies, peptides, or aptamers. biochempeg.comfrontiersin.orgcd-bioparticles.net This post-insertion or post-formation conjugation method offers a versatile platform for creating targeted nanocarriers. mpg.dersc.org

The utility of this approach has been demonstrated in numerous in vitro and preclinical studies. For instance, researchers have functionalized liposomes with DBCO groups to attach azide-labeled DNA aptamers that target Staphylococcus aureus biofilms. frontiersin.org Gel electrophoresis confirmed the successful conjugation of the aptamers to the DBCO-liposomes. frontiersin.org These targeted liposomes, when loaded with antibiotics, were significantly more effective at eradicating the biofilm in vitro compared to non-targeted liposomes. frontiersin.org

Another study investigated the cellular uptake of DBCO-functionalized liposomes in breast cancer models. researchgate.net The research revealed that coating liposomes with DSPE-PEG-DBCO led to a remarkably high uptake in breast cancer cells in vitro and in tumor tissues in vivo, significantly higher than conventional PEGylated liposomes. researchgate.net This suggests that the DBCO moiety itself might play a role in enhancing cellular internalization, a finding that warrants further investigation.

The table below details a representative in vitro study on the uptake of DBCO-functionalized liposomes:

Study FocusLiposome FormulationTargeting LigandIn Vitro ModelKey FindingReference
Targeting Bacterial Biofilms Liposomes containing DSPE-PEG(2000)-DBCO.Azide-labeled DNA aptamers specific for S. aureus.S. aureus biofilm culture.Aptamer-conjugated liposomes showed enhanced accumulation within the biofilm. frontiersin.org
Enhanced Uptake in Cancer Cells Liposomes containing DSPE-PEG-DBCO.None (investigating the effect of DBCO itself).Breast cancer cell lines (e.g., MDA-MB-231, 4T1).DBCO-coated liposomes demonstrated significantly increased cellular uptake compared to standard PEGylated liposomes. researchgate.net
Targeting Dendritic Cells Liposomes with DPPE-DBCO.Azide-modified calreticulin (B1178941) (CRT) peptides.DC2.4 dendritic cell line.CRT-peptide functionalized liposomes showed enhanced cellular uptake. nih.gov
Targeted Doxorubicin Delivery PEGylated liposomes with DBCO functionality.Azide-tagged targeting molecules (e.g., peptides).Human and mouse breast cancer cell lines.Targeted liposomes facilitated a significant increase in drug uptake and cytotoxicity. creative-biolabs.com

These studies underscore the value of DBCO-PEG linkers in creating sophisticated liposomal systems. The ability to easily conjugate various targeting moieties to the liposome surface via click chemistry provides a powerful tool for developing nanomedicines with enhanced efficacy and specificity for a wide range of diseases.

Cellular and Molecular Tracking Studies (in vitro)

Investigating Biomolecule Localization and Dynamics within Cellular Systems In Vitro

The bioorthogonal nature of the SPAAC reaction, facilitated by DBCO-containing probes like this compound, has made it an invaluable tool for tracking and visualizing biomolecules within the complex environment of living cells. axispharm.com This approach allows for the site-specific labeling of proteins, nucleic acids, and other cellular components with imaging agents, such as fluorescent dyes, without disrupting normal cellular processes. rsc.org

The general strategy involves two steps. First, a biomolecule of interest is metabolically, genetically, or chemically engineered to contain an azide group. rsc.org For example, azide-containing unnatural amino acids or sugars can be incorporated into newly synthesized proteins or glycans, respectively. researchgate.net Second, the cells are treated with a DBCO-functionalized probe, such as a DBCO-PEG-fluorophore conjugate. The DBCO group on the probe reacts specifically with the azide-tagged biomolecule, resulting in its fluorescent labeling. rsc.orgnih.gov

The this compound linker can be used as a homobifunctional crosslinker in these studies to investigate protein-protein interactions. By conjugating one DBCO end to an azide on a "bait" protein and the other to an azide on a potential "prey" protein (each tagged with a different reporter), researchers can study the formation of protein complexes within the cell.

In vitro studies have demonstrated the superior performance of DBCO in cellular labeling compared to other cyclooctynes. When fused to proteins in the cell nucleus, DBCO exhibited higher reactivity and required lower concentrations of the azide-probe to achieve strong labeling signals compared to bicyclononyne (BCN). nih.govacs.org This efficiency is critical for minimizing potential artifacts and toxicity associated with high concentrations of labeling reagents.

Confocal microscopy is a primary technique used to visualize the localization of the labeled biomolecules. researchgate.net For instance, researchers have used DBCO-functionalized fluorophores to label azide-modified DNA in chondrocytes to quantify cell proliferation. rsc.org In other work, azide-modified antibodies were clicked to DBCO-functionalized quantum dots to label and image specific cell surface receptors like EGFR on cancer cells. nih.gov

The following table summarizes applications of DBCO-based probes in biomolecule tracking:

These examples highlight the power of DBCO-mediated click chemistry for elucidating the spatial and temporal dynamics of biomolecules in vitro, providing critical insights into cellular function and disease mechanisms.

Development of High-Throughput Screening (HTS) Assays Leveraging this compound Reactivity

The high efficiency, specificity, and bioorthogonality of the SPAAC reaction make it an excellent choice for the development of high-throughput screening (HTS) assays. acs.org HTS platforms are used in drug discovery to rapidly test large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. The reactivity of this compound and similar reagents can be harnessed to create robust and sensitive detection systems for these assays.

A common application is in the development of screening platforms for inhibitors of protein modifications. For example, an HTS assay could be designed to find inhibitors of a specific enzyme that attaches an azide-containing substrate to a target protein. In this setup, the reaction mixture, containing the enzyme, target protein, and azide-substrate, is incubated with test compounds from a library. Afterward, a DBCO-PEG-reporter molecule (e.g., linked to biotin (B1667282) or a fluorophore) is added. In the absence of an inhibitor, the enzyme will attach the azide to the protein, which will then be "clicked" to the DBCO-reporter. The resulting signal (e.g., fluorescence or a signal from a streptavidin-based detection system) is high. In the presence of an effective inhibitor, the azide is not attached, no click reaction occurs, and the signal is low.

The bifunctional nature of this compound allows for the development of sophisticated HTS assays, such as those based on proximity. For instance, two interacting proteins could be tagged with azide groups. The addition of this compound would crosslink these proteins only when they are in close proximity. This crosslinked complex could then be detected, providing a measure of the protein-protein interaction. A screen could then identify small molecules that disrupt this interaction.

Research has focused on creating the necessary tools for such HTS platforms. One study detailed the high-throughput synthesis of a library of alkyne-functionalized oligomers. acs.org Crucially, they also developed purification beads functionalized with DBCO units. These beads were designed to efficiently scavenge excess azide-containing reagents from the reaction mixtures, a key step for ensuring clean and reliable results in an HTS format. acs.org

The table below outlines a conceptual framework for an HTS assay using DBCO reactivity:

HTS Assay ConceptAssay PrincipleRole of this compoundDetection MethodPotential Application
Enzyme Inhibition Screen An enzyme incorporates an azide-labeled substrate onto a biotinylated protein immobilized on a streptavidin-coated plate.A DBCO-functionalized fluorophore is added. It clicks to the azide only if the enzyme is active.Fluorescence plate reader.Screening for inhibitors of glycosyltransferases or other modifying enzymes.
Protein-Protein Interaction (PPI) Screen Two interacting proteins are expressed with azide tags.This compound acts as a crosslinker, covalently linking the two proteins only when they interact.ELISA-based detection of the crosslinked complex.Identifying small molecules that disrupt a specific PPI involved in a disease pathway.
Cell-Based Target Engagement Assay A drug candidate is modified with an azide. Cells expressing the target protein are treated with the drug.A cell-permeable DBCO-fluorophore is added. It will bind to the azide-drug, and its accumulation in the cell indicates the drug has engaged its target.High-content imaging or flow cytometry.Confirming that drug candidates bind to their intended intracellular target in a cellular context.

The stability and high reactivity of the DBCO-azide pair in complex biological media are major advantages for HTS. nih.gov This reduces the likelihood of false positives or negatives that can arise from non-specific interactions or reagent degradation, which are common challenges in HTS assay development. The continued innovation in click chemistry reagents like this compound is therefore expanding the toolkit for modern drug discovery.

Challenges and Emerging Directions in Dbco Peg8 Dbco Research

Overcoming Synthetic Challenges and Improving Scalability for Research Use

The synthesis of DBCO-containing molecules can present challenges, particularly under the harsh acidic conditions often used in methods like Fmoc solid-phase peptide synthesis (SPPS). amazonaws.comnih.gov The DBCO group can undergo an inactivating rearrangement in the presence of strong acids such as trifluoroacetic acid (TFA). amazonaws.comresearchgate.net This has historically necessitated post-cleavage conjugation strategies, which can be less efficient and more complex. nih.govresearchgate.net

To address this, researchers have developed methods to protect the DBCO group during synthesis. One promising approach involves the use of copper(I) to shield the DBCO moiety from acid-mediated rearrangement during peptide cleavage. amazonaws.comnih.gov This allows for the direct incorporation of DBCO into peptides via Fmoc-SPPS, streamlining the synthesis process. nih.gov Another challenge is the aqueous solubility of many cyclooctyne (B158145) reagents, which can limit their application in biological settings. biochempeg.com The incorporation of PEG spacers, as seen in DBCO-PEG8-DBCO, significantly improves water solubility and biocompatibility. biochempeg.comissuu.com

For broader research and potential therapeutic applications, scalability of production is crucial. Companies specializing in PEG derivatives and bioconjugation reagents are working on optimizing synthesis protocols to increase efficiency and enable large-scale production of high-purity DBCO-PEG linkers. issuu.combiochempeg.comjenkemusa.com This includes developing robust purification methods to ensure the final product is free of contaminants that could interfere with subsequent reactions.

Expanding the Scope of Bioorthogonal Partners for this compound

The primary bioorthogonal partner for DBCO is the azide (B81097) group. biotium.combiochempeg.com The SPAAC reaction between DBCO and an azide is highly specific and efficient, forming a stable triazole linkage. interchim.frinterchim.fr This reaction's bioorthogonality allows it to proceed in complex biological environments without cross-reactivity with other functional groups like amines and thiols. interchim.frbiochempeg.com

While the DBCO-azide reaction is the most common, researchers are exploring other potential partners to expand the toolkit of bioorthogonal chemistry. Tetrazine-containing molecules (TCO) are one such example. 1clickchemistry.com The reaction between DBCO and tetrazines is another type of bioorthogonal reaction that offers fast kinetics. 1clickchemistry.com This provides an alternative conjugation strategy and opens up possibilities for dual-labeling experiments where two different bioorthogonal reactions can be performed simultaneously.

The development of new bioorthogonal pairs with unique reactivity and selectivity will further enhance the versatility of this compound and other similar linkers. This will enable more complex experimental designs, such as the construction of multi-component systems and the site-specific modification of multiple biomolecules in the same pot.

Development of Next-Generation this compound Derivatives with Tailored Reactivity and Specificity

To meet the diverse needs of researchers, a variety of DBCO-PEG derivatives are being developed with tailored properties. These derivatives often incorporate additional functional groups to allow for further modifications or to target specific sites on biomolecules.

For example, DBCO-PEG-NHS esters are designed to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. broadpharm.com Similarly, DBCO-PEG-maleimide derivatives target thiol groups on cysteine residues. The inclusion of different functional groups like acids, amines, and PFP esters provides a range of options for conjugation strategies. axispharm.comaxispharm.combroadpharm.com

Furthermore, the length and composition of the PEG spacer can be varied to optimize the properties of the final conjugate. Longer PEG chains can further increase solubility and reduce steric hindrance, while branched PEG structures can allow for the attachment of multiple molecules. biochempeg.commdpi.com The development of these next-generation derivatives provides researchers with a versatile toolbox for creating precisely defined bioconjugates for a wide range of applications.

Integration of this compound with Advanced Bio-Analytical Techniques and Imaging Modalities

The unique properties of this compound make it highly suitable for integration with advanced bio-analytical and imaging techniques. Its ability to participate in copper-free click chemistry allows for the precise labeling of biomolecules in living cells and organisms without the toxicity associated with copper catalysts. biotium.combiochempeg.com

In molecular imaging, DBCO-functionalized probes can be used to track the localization and dynamics of azide-modified biomolecules. axispharm.com For example, DBCO-conjugated fluorescent dyes enable the visualization of proteins, nucleic acids, and other molecules in living cells. biotium.com The development of radiolabeled DBCO derivatives has also facilitated the use of techniques like positron emission tomography (PET) for in vivo imaging. nih.govcreativepegworks.com

This compound is also being used in conjunction with various analytical techniques. For instance, DBCO-functionalized magnetic beads are employed for the efficient purification and isolation of azide-tagged proteins, nucleic acids, and even exosomes from biological samples. moleculardepot.com This facilitates downstream analysis by techniques such as mass spectrometry and western blotting. The integration of DBCO chemistry with these advanced methods is providing new insights into complex biological processes.

Exploration of Novel Applications in Fundamental Chemical Biology and Materials Science

The versatility of this compound is driving its application in new areas of chemical biology and materials science. In chemical biology, it is being used to construct complex molecular architectures and to probe biological pathways. creativepegworks.com For example, it can be used to create antibody-drug conjugates (ADCs) for targeted cancer therapy, where a cytotoxic drug is specifically delivered to cancer cells via an antibody. axispharm.com

In materials science, this compound is being used to create novel biomaterials with tailored properties. biochempeg.comaxispharm.com For instance, it can be used to crosslink polymers to form hydrogels for tissue engineering applications. nih.gov By incorporating azide-modified proteins or peptides into these hydrogels, it is possible to create materials that can interact with cells in specific ways. The ability to precisely control the architecture and functionality of materials at the molecular level is opening up new possibilities for the development of advanced materials for a wide range of applications.

The ongoing research into this compound and its derivatives continues to expand its utility as a powerful tool for scientists across multiple disciplines.

Q & A

Basic Research Questions

Q. What are the standardized synthetic protocols for Dbco-peg8-dbco, and which characterization techniques are critical for validating its structural integrity?

  • Methodological Answer :

  • Synthesis : this compound is synthesized via copper-free click chemistry, leveraging DBCO-azide cycloaddition. Key steps include stoichiometric control of DBCO and azide-terminated PEG8 precursors, reaction under inert conditions (argon), and purification via size-exclusion chromatography (SEC) .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm PEG spacer length and DBCO end-group integration (¹H/¹³C NMR in CDCl₃ or D₂O) .
  • Mass Spectrometry (MALDI-TOF) : Validate molecular weight (expected ~1.2 kDa for PEG8 + 2×DBCO) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with acetonitrile/water gradients .

Q. How does the PEG8 spacer length impact this compound’s solubility and steric effects in bioconjugation workflows?

  • Methodological Answer :

  • Solubility : PEG8 enhances hydrophilicity; compare solubility in aqueous vs. organic solvents (e.g., DMSO, PBS) via turbidity assays.
  • Steric Effects : Use Förster Resonance Energy Transfer (FRET) or dynamic light scattering (DLS) to measure conjugation efficiency with bulky biomolecules (e.g., antibodies) under varying spacer lengths .

Advanced Research Questions

Q. What experimental designs optimize this compound’s reaction efficiency in copper-free click chemistry across diverse pH conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Employ a 2³ factorial design to test pH (5.0–9.0), temperature (4–37°C), and molar ratios (1:1 to 1:3 DBCO:azide). Monitor kinetics via UV-Vis (λ=280 nm for DBCO decay) .
  • Statistical Analysis : Use ANOVA to identify significant factors; optimize using response surface methodology (RSM) .

Q. How can researchers resolve contradictions in stability data for this compound across different solvent systems?

  • Methodological Answer :

  • Controlled Stability Studies : Store this compound in PBS, DMSO, or ethanol at 4°C, 25°C, and −80°C. Assess degradation via HPLC at intervals (0, 7, 30 days).
  • Accelerated Degradation : Use Arrhenius modeling (40–60°C) to predict shelf-life. Correlate solvent polarity (logP) with degradation rates .

Q. What methodologies evaluate the in vivo stability and biodistribution of this compound-conjugated therapeutics in preclinical models?

  • Methodological Answer :

  • Labeling : Radiolabel (¹²⁵I) or fluorescently tag (Cy5) this compound for tracking.
  • In Vivo Studies : Administer conjugates in murine models; collect blood/tissue samples at timed intervals. Analyze via gamma counting (radiolabel) or IVIS imaging (fluorescence) .
  • Pharmacokinetics : Calculate AUC, half-life, and clearance rates using non-compartmental modeling .

Key Methodological Guidelines

  • Reproducibility : Document reaction conditions (solvent, temperature, stirring) and instrument calibration details (e.g., NMR shimming) .
  • Data Analysis : Use GraphPad Prism or R for statistical tests (ANOVA, t-tests) with p<0.05 significance .
  • Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval and follow ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.